molecular formula C12H15Cl2N3O2 B13485463 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride

Cat. No.: B13485463
M. Wt: 304.17 g/mol
InChI Key: DUEQYYAOHXLEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1,3(8),9,16-tetraene dihydrochloride is a complex heterocyclic compound characterized by a fused tetracyclic framework containing both oxygen (dioxa) and nitrogen (triaza) atoms. The compound’s intricate structure includes four fused rings with specific bridgehead atoms at positions 3,8 and 11,16, contributing to its unique stereoelectronic properties .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

4,7-dioxa-11,14,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,16-tetraene;dihydrochloride

InChI

InChI=1S/C12H13N3O2.2ClH/c1-2-15-9-6-11-10(16-3-4-17-11)5-8(9)14-12(15)7-13-1;;/h5-6,13H,1-4,7H2;2*1H

InChI Key

DUEQYYAOHXLEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC4=C(C=C32)OCCO4)CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: The synthesis generally begins with suitably functionalized precursors containing oxygen and nitrogen heteroatoms, such as di- or tri-functionalized aromatic amines, ethers, or epoxides.
  • Key Steps:
    • Formation of heterocyclic rings via nucleophilic substitution or cycloaddition reactions.
    • Intramolecular cyclization to form the tetracyclic core.
    • Introduction of the dioxa and triaza functionalities through selective functional group transformations.
    • Final protonation to yield the dihydrochloride salt.

Specific Synthetic Routes

Due to the complexity and proprietary nature of the compound, detailed stepwise procedures are often found in patent literature and specialized synthetic organic chemistry journals. However, the following generalized route is supported by available data:

Step Reaction Type Description Typical Conditions
1 Functionalization Introduction of oxygen and nitrogen functionalities on aromatic precursors Use of halogenated reagents, amines
2 Cyclization Formation of initial heterocyclic rings via nucleophilic aromatic substitution or condensation Acid/base catalysis, elevated temperature
3 Ring Closure Intramolecular cyclization to form tetracyclic framework Heating under reflux, use of dehydrating agents
4 Salt Formation Protonation of nitrogen atoms to form dihydrochloride salt Treatment with hydrochloric acid (HCl) in appropriate solvent

Example Preparation (Hypothetical)

  • Step 1: Synthesis of a di-aminodioxabenzene intermediate by reacting a dihalogenated aromatic ether with ammonia or an amine under nucleophilic substitution conditions.
  • Step 2: Cyclization via intramolecular nucleophilic attack to form a triaza ring system.
  • Step 3: Final ring closure to complete the tetracyclic structure using dehydrating agents or heat.
  • Step 4: Conversion to dihydrochloride salt by treatment with HCl in anhydrous ethanol or methanol.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 80–150 °C Depends on step and reagents
Reaction Time 2–24 hours Longer times may be needed for cyclization
Solvents Used Ethanol, methanol, DMF, DMSO Polar aprotic solvents favored for cyclizations
Catalysts Acid catalysts (HCl, H2SO4), bases Catalysts facilitate ring closure and substitution
Yield 40–75% Varies with route optimization
Purification Methods Recrystallization, chromatography To isolate pure dihydrochloride salt

Research Findings and Optimization

  • Yield Improvement: Optimization of reaction temperature and solvent polarity significantly improves cyclization efficiency.
  • Salt Formation: The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and further applications.
  • Characterization: The compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the tetracyclic structure and salt formation.

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • Key Differences :
    • Replaces the 4,7-dioxa groups with 4,7-dione (carbonyl) functionalities.
    • Lacks the dihydrochloride counterion, reducing ionic solubility.
  • Implications :
    • The dione groups increase electrophilicity, making this compound more reactive toward nucleophiles compared to the target compound’s ether-linked oxygen atoms.
    • Neutral form limits pharmaceutical utility due to lower aqueous solubility .
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-ium-3-olate Monohydrate
  • Key Differences: Contains six nitrogen (hexaaza) and four oxygen (tetraoxa) atoms, compared to the target’s three nitrogen and two oxygen atoms. Exists as a zwitterionic monohydrate, enhancing crystalline stability.
  • Hydrate form improves thermal stability but may complicate synthesis .

Coumestan Derivatives (e.g., 5-Hydroxy-14-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one)

  • Key Differences :
    • Oxygen-dominated framework with methoxy and hydroxy substituents.
    • Neutral structure lacking nitrogen atoms.
  • Lower solubility in polar solvents compared to the dihydrochloride salt .

Macrocyclic Tetraazacyclododecane Derivatives (e.g., 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane)

  • Key Differences :
    • Macrocyclic structure with tert-butyl ester groups for chelation.
    • Flexible backbone vs. the target compound’s rigid fused rings.
  • Implications :
    • Superior metal-ion binding capacity (e.g., for radiopharmaceuticals).
    • Synthesis involves multi-step protection/deprotection strategies, contrasting with the target’s likely solid-phase cyclization .

Comparative Data Table

Compound Name Heteroatoms (O/N) Functional Groups Solubility Key Applications
4,7-Dioxa-11,14,17-triazatetracyclo[...] dihydrochloride (Target) 2 O, 3 N Ether, amine (dihydrochloride) High (aqueous) Pharmaceuticals, catalysis
Triaza-tetracyclo[...]-4,7-dione 0 O, 3 N Dione Low Organic synthesis
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[...] monohydrate 4 O, 6 N Zwitterion, hydrate Moderate Coordination chemistry
5-Hydroxy-14-methoxy-8,17-dioxatetracyclo[...]-9-one (Coumestan) 2 O, 0 N Methoxy, hydroxy, ketone Low Antioxidant research
1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane 0 O, 4 N Macrocycle, tert-butyl esters Moderate (organic) Metal chelation

Research Implications and Challenges

  • Structural Complexity : The target compound’s fused rings and heteroatom arrangement necessitate advanced graph-based comparison methods to identify isomorphic substructures in related molecules .
  • Synthesis : While macrocycles (e.g., ) require iterative coupling, the target compound likely involves high-temperature cyclization or acid-mediated salt formation.
  • Biological Relevance : Unlike coumestans () or catechins (), the dihydrochloride form may enable ionic interactions with biological targets, warranting further pharmacological studies.

Biological Activity

The compound 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride (CAS No. 1784178-77-3) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula: C₁₂H₁₃N₃O₂
  • Molecular Weight: 231.25 g/mol
  • CAS Number: 1784178-77-3

Structure

The structural complexity of this compound includes multiple nitrogen and oxygen heteroatoms within a tetracyclic framework, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit antimicrobial properties. The presence of nitrogen and oxygen atoms in the structure suggests potential interactions with microbial enzymes or cellular components.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways (e.g., MAPK/ERK)

Case Study 1: Anticancer Efficacy

A study exploring the effects of structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest in G2/M phase

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Signaling Pathways

The biological activity of this compound may involve several key signaling pathways:

  • NF-κB Pathway: Involved in inflammation and immune responses.
  • PI3K/Akt Pathway: Critical for cell survival and growth.
  • JAK/STAT Pathway: Important for hematopoiesis and immune function.

Molecular Interactions

The interactions at the molecular level are crucial for understanding how this compound exerts its biological effects. Potential targets include:

  • Proteins involved in apoptosis
  • Enzymes related to metabolic pathways
  • Receptors involved in signaling cascades

Q & A

Basic: How is the molecular structure of 4,7-Dioxa-11,14,17-triazatetracyclo[...]dihydrochloride confirmed?

Answer: Structural confirmation relies on X-ray crystallography and multinuclear NMR spectroscopy . Single-crystal X-ray diffraction provides precise bond lengths and angles, resolving stereochemical ambiguities (e.g., torsion angles for fused rings) . For example, highlights the use of X-ray data (mean C–C bond length: 0.004 Å) to validate bicyclic frameworks. Complementary 1^1H/13^{13}C NMR identifies proton environments and heteroatom connectivity, with NOESY confirming spatial arrangements of substituents. Cross-validation between crystallographic and spectroscopic data minimizes structural misinterpretation.

Basic: What are common synthetic routes for this compound?

Answer: Synthesis typically involves intramolecular cyclization under controlled conditions. Key steps include:

Method Reagents/Conditions Yield Reference
Route APhenyliodine(III) dicyclohexanecarboxylate, Ir catalyst, visible light~65%
Route BBase-mediated cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles~50–70%

Route A leverages photoredox catalysis for regioselective bond formation, while Route B employs aromatic nucleophilic substitution. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically influence reaction efficiency .

Basic: What analytical techniques assess the purity and stability of this compound?

Answer: Purity is evaluated via:

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

Stability studies under varying pH (2–12) and humidity (40–80% RH) identify degradation pathways (e.g., hydrolysis of ether linkages) .

Advanced: How to design experiments to study the compound’s reactivity in catalytic systems?

Answer:

Kinetic Studies : Monitor reaction progress using in situ IR or NMR to identify intermediates. For example, track carbonyl stretching frequencies (1700–1800 cm1^{-1}) in catalytic cycles .

Substituent Effects : Synthesize derivatives with electron-withdrawing/donating groups to correlate structure with reactivity (e.g., Hammett plots).

Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O) or radical traps (TEMPO) to distinguish between ionic and radical pathways .

highlights the role of iridium catalysts in visible-light-driven reactions, suggesting photophysical characterization (e.g., UV-Vis spectroscopy) to optimize catalytic efficiency.

Advanced: How to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd_d values) .
  • Cellular Models : Assess cytotoxicity (IC50_{50}) in cancer cell lines via MTT assays, comparing with structurally related analogs (e.g., ’s tricyclic derivatives).
  • Molecular Dynamics (MD) Simulations : Predict binding poses in protein active sites (e.g., docking with AutoDock Vina) to guide SAR .

For example, demonstrates how modifying substituents on bicyclic frameworks alters bioactivity, emphasizing the need for systematic SAR studies.

Advanced: How can computational modeling predict electronic properties and reaction pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to predict redox behavior and nucleophilic/electrophilic sites .
  • Transition State Analysis : Identify activation barriers for cyclization steps using Nudged Elastic Band (NEB) methods.
  • Solvent Effects : Apply COSMO-RS to model solvent interactions and optimize reaction media .

underscores linking computational results to experimental data (e.g., comparing DFT-predicted vs. observed NMR shifts) to validate models.

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

Multi-Technique Validation : Combine XRD (absolute configuration) with solid-state NMR (chemical shifts) to address discrepancies in bond lengths/angles .

Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static disorder (crystallographic) from dynamic motion (e.g., ring puckering) .

Data Reproducibility : Replicate synthesis/purification steps to isolate batch-specific impurities affecting spectral clarity .

For instance, ’s R factor (0.035) indicates high crystallographic precision, serving as a reference for conflicting NMR assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.